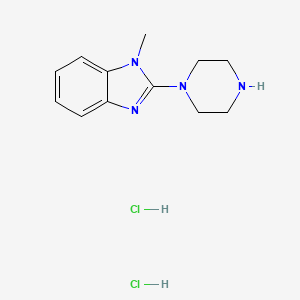

1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-2-piperazin-1-ylbenzimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4.2ClH/c1-15-11-5-3-2-4-10(11)14-12(15)16-8-6-13-7-9-16;;/h2-5,13H,6-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWSVTABAJECJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1N3CCNCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride

An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-piperazin-1-yl-1H-benzimidazole Dihydrochloride

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, forming the core of numerous therapeutic agents.[1][2] Its structural resemblance to endogenous purines allows it to readily interact with various biopolymers, leading to applications as antiviral, anticancer, anthelmintic, and antihypertensive drugs.[2][3] This guide provides a detailed, in-depth technical overview of the synthesis of a specific, highly functionalized derivative: this compound.

The target molecule features three key structural elements: a benzimidazole core, a methyl group at the N-1 position, and a piperazine ring at the C-2 position. The N-1 methylation prevents tautomerization and provides a fixed substitution pattern, which can be crucial for specific receptor binding. The 2-piperazinyl group is a common pharmacophore that can enhance solubility and provides a basic nitrogen center for salt formation and further derivatization.[4] The final dihydrochloride salt form is often preferred in pharmaceutical development to improve stability, aqueous solubility, and bioavailability.[5]

This document, intended for researchers, chemists, and drug development professionals, details a robust and logical synthetic pathway. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents and conditions, and provide a framework for troubleshooting and optimization.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis is paramount for designing an efficient synthesis. The target molecule, this compound (5), can be disconnected in a few strategic ways. The most straightforward approach involves disconnecting the piperazine moiety and the final salt formation.

This leads to two primary forward-synthetic strategies:

-

Route A: This well-established and modular route involves the initial construction of a methylated benzimidazole core, followed by the introduction of the piperazine substituent. It relies on the synthesis of a key intermediate, 2-chloro-1-methyl-1H-benzimidazole (3), which serves as an electrophilic substrate for nucleophilic substitution by piperazine.

-

Route B: This approach involves the direct cyclization of N-methyl-o-phenylenediamine (2) with a C1 synthon that already contains the piperazine moiety, such as piperazine-1-carboximidoyl chloride or a similar activated species.

This guide will focus on Route A , as its modularity offers greater flexibility and control. The step-wise formation allows for the isolation and characterization of stable intermediates, which is often preferable for process control and scale-up.

Caption: Retrosynthetic analysis of the target compound.

Part I: Synthesis of Key Intermediates

This section details the preparation of the crucial building blocks required for the final assembly.

Synthesis of N-Methyl-o-phenylenediamine (2)

The synthesis begins with the selective mono-N-methylation of commercially available o-phenylenediamine (1).

Causality and Experimental Choices: Selective mono-methylation can be challenging due to the potential for over-methylation to form N,N'-dimethyl-o-phenylenediamine. The choice of methylating agent and reaction conditions is critical. While powerful agents like methyl triflate would be highly reactive, a milder agent like methyl iodide provides better control.[6] Running the reaction at or below room temperature and using a slight excess of the diamine can also favor the mono-methylated product. A weak base is used to neutralize the HI byproduct without significantly increasing the nucleophilicity of the second amino group.

Experimental Protocol: Synthesis of (2)

-

To a stirred solution of o-phenylenediamine (1.0 eq) in ethanol at 0 °C, add potassium carbonate (1.1 eq).

-

Add methyl iodide (1.0 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-methyl-o-phenylenediamine (2) as a solid.

| Reagent | Molar Mass ( g/mol ) | Role | Stoichiometry |

| o-Phenylenediamine | 108.14 | Starting Material | 1.0 eq |

| Methyl Iodide | 141.94 | Methylating Agent | 1.0 eq |

| Potassium Carbonate | 138.21 | Base | 1.1 eq |

| Ethanol | 46.07 | Solvent | - |

Synthesis of 2-Chloro-1-methyl-1H-benzimidazole (3)

This intermediate is synthesized via a two-step, one-pot procedure involving cyclization of the diamine (2) to form the corresponding benzimidazolone, followed by chlorination.

Causality and Experimental Choices: The formation of the benzimidazole ring requires a C1 synthon. Carbonyldiimidazole (CDI) or triphosgene are effective and safer alternatives to phosgene gas for forming the intermediate 1-methyl-1,3-dihydro-2H-benzimidazol-2-one. This intermediate is then converted to the 2-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[7] POCl₃ is highly effective for this transformation, converting the carbonyl group into a reactive chloro-substituent. The reaction is typically run neat or with a high-boiling inert solvent.

Experimental Protocol: Synthesis of (3)

-

Safety Note: This procedure should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

To a solution of N-methyl-o-phenylenediamine (2) (1.0 eq) in dry tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.05 eq) portion-wise at room temperature.

-

Stir the mixture for 2-3 hours until cyclization is complete (monitored by TLC).

-

Remove the THF under reduced pressure.

-

To the crude benzimidazolone intermediate, carefully add phosphorus oxychloride (POCl₃) (5.0 eq) at 0 °C.

-

Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum to yield 2-chloro-1-methyl-1H-benzimidazole (3).

Part II: Final Assembly and Salt Formation

With the key electrophilic intermediate in hand, the final steps involve coupling with piperazine and converting the product to the desired salt form.

Synthesis of 1-Methyl-2-piperazin-1-yl-1H-benzimidazole (4)

This step is a classical nucleophilic aromatic substitution (SNAAr) reaction.

Causality and Experimental Choices: The electron-withdrawing nature of the benzimidazole ring system activates the C2 position for nucleophilic attack. The chlorine atom is a good leaving group. Piperazine, being a secondary amine, is a potent nucleophile. The reaction requires a base to scavenge the HCl generated and an excess of piperazine can serve this purpose, driving the reaction to completion. Alternatively, an inorganic base like potassium carbonate can be used.[1] A polar aprotic solvent like N,N-dimethylformamide (DMF) or a polar protic solvent like ethanol can be used to facilitate the reaction.

Experimental Protocol: Synthesis of (4)

-

In a round-bottom flask, dissolve 2-chloro-1-methyl-1H-benzimidazole (3) (1.0 eq) in ethanol.

-

Add anhydrous piperazine (3.0 eq) and triethylamine (1.5 eq).

-

Heat the mixture to reflux (approx. 78 °C) and stir for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove excess piperazine and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the free base (4) as a pure solid.

Formation of the Dihydrochloride Salt (5)

The final step is the conversion of the basic free base into a stable, water-soluble salt.

Causality and Experimental Choices: The target molecule contains two basic nitrogen atoms: the tertiary amine within the piperazine ring and the second nitrogen of the piperazine ring. Both can be protonated by a strong acid. Treatment with at least two equivalents of hydrochloric acid will yield the dihydrochloride salt.[5] The salt is typically prepared by dissolving the free base in a solvent in which the salt is insoluble (e.g., isopropanol, diethyl ether), followed by the addition of HCl.

Experimental Protocol: Synthesis of (5)

-

Dissolve the purified free base (4) (1.0 eq) in a minimal amount of isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in isopropanol (or bubble dry HCl gas through the solution) until the solution is acidic (pH < 2).

-

The dihydrochloride salt will precipitate out of the solution.

-

Stir the resulting slurry at 0 °C for 1 hour to ensure complete precipitation.

-

Filter the white solid, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound (5).

Overall Synthesis Summary and Workflow

The complete synthetic pathway is a robust three-stage process starting from common laboratory reagents.

Caption: Overall synthetic workflow diagram.

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | N-Methylation | MeI, K₂CO₃ | 60-75% |

| 2 | Cyclization/Chlorination | CDI, POCl₃ | 70-85% |

| 3 | Piperazine Coupling | Piperazine, Et₃N | 80-90% |

| 4 | Salt Formation | HCl | >95% |

Conclusion

This guide outlines a logical, efficient, and well-documented synthetic route for the preparation of this compound. By breaking the synthesis down into the preparation of key intermediates followed by a final coupling and salt formation, the process allows for robust control and purification at each stage. The causality-driven explanations for experimental choices provide the necessary scientific integrity for researchers to adapt and optimize this protocol for their specific needs. Given the established biological importance of benzimidazole-piperazine hybrids, this synthetic guide serves as a valuable resource for medicinal chemists and process development scientists working in this area.[8][9]

References

- Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2025). Journal of Chemical and Pharmaceutical Research.

- Lee, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry.

- Various Authors. Benzimidazole synthesis. Organic Chemistry Portal.

- Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics.

- Sánchez-Alonso, R. M., et al. (1989). Piperazine derivatives of benzimidazole as potential anthelmintics. Part 1: Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)

- Pilar, G., et al. (2024). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. Molecules.

- CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.

- Antoniou, T., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.

- US6054589A - Process for preparing 2-chloro-benzimidazole derivatives.

- PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2013).

- Kamal, A., et al. (2021).

- This compound. Advanced ChemBlocks Inc.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound 95% | CAS: 1426290-55-2 | AChemBlock [achemblock.com]

- 6. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]

- 7. US6054589A - Process for preparing 2-chloro-benzimidazole derivatives - Google Patents [patents.google.com]

- 8. Piperazine derivatives of benzimidazole as potential anthelmintics. Part 1: Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Mechanism of Action of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride. In the absence of direct pharmacological studies on this specific molecule, this document synthesizes the extensive body of research on its core chemical scaffolds: benzimidazole and piperazine. By examining the established biological activities of these privileged structures, we extrapolate potential therapeutic targets and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for initiating research and development programs centered on this compound. We will delve into prospective anti-inflammatory, central nervous system (CNS), and antineoplastic activities, supported by detailed hypothetical experimental protocols and pathway diagrams to guide future investigations.

Introduction: Unveiling a Molecule of Therapeutic Potential

This compound (CAS: 1426290-55-2) is a small molecule featuring a fused benzimidazole and piperazine ring system.[1][2] The benzimidazole nucleus, an isostere of naturally occurring purines, is a well-established pharmacophore associated with a wide array of biological activities.[3] Similarly, the piperazine ring is a common constituent in numerous clinically approved drugs, particularly those targeting the central nervous system.[4][5] The strategic combination of these two moieties in a single molecule suggests a high potential for novel pharmacology.

While direct experimental data on the mechanism of action of this compound is not currently available in the public domain, the known properties of its constituent parts provide a strong foundation for hypothesizing its biological functions. This guide will explore these potential mechanisms, offering a scientifically grounded starting point for investigation.

The Benzimidazole Core: A Privileged Scaffold in Drug Discovery

The benzimidazole ring is a versatile heterocyclic system that has been extensively explored in medicinal chemistry. Its structural similarity to purine bases allows it to interact with a variety of biological targets.[3]

Potential Anti-inflammatory Activity

Numerous benzimidazole derivatives have demonstrated potent anti-inflammatory effects. A key mechanism involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. For instance, novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[6] This inhibition is achieved by restoring the phosphorylation level of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[6]

Hypothesized Mechanism: this compound may act as an inhibitor of pro-inflammatory signaling cascades. It could potentially suppress the production of key inflammatory mediators like NO and TNF-α by interfering with the NF-κB pathway.

Potential Antineoplastic Activity

The benzimidazole scaffold is present in several anticancer agents. One of the primary mechanisms of action is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7] Additionally, some benzimidazole derivatives have been developed as antagonists of the p53-Mdm2 protein-protein interaction, a critical target in cancer therapy.[8]

Hypothesized Mechanism: The benzimidazole core of the target compound could enable it to bind to the colchicine binding site of β-tubulin, thereby disrupting microtubule dynamics and inhibiting the proliferation of cancer cells.

The Piperazine Moiety: A Key to CNS Activity and Beyond

The piperazine ring is a common feature in drugs targeting the central nervous system, owing to its ability to interact with various neurotransmitter receptors.[4][5]

Potential CNS Activity

Piperazine derivatives are well-represented among antipsychotic, antidepressant, and anxiolytic drugs.[5] Their mechanisms often involve antagonism or agonism of dopamine and serotonin receptors. For example, 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724) was identified as a highly selective dopamine D4 receptor agonist with potential for treating erectile dysfunction.[9]

Hypothesized Mechanism: The this compound structure suggests a potential for interaction with CNS receptors. It may exhibit selective agonist or antagonist activity at dopamine or serotonin receptor subtypes, warranting investigation for its potential as an antidepressant, anxiolytic, or antipsychotic agent.

Synergistic Potential and Multi-Target Activity

The combination of the benzimidazole and piperazine moieties may result in a molecule with a unique, multi-target profile. The overall pharmacology will be dictated by the interplay of the individual contributions of each scaffold, potentially leading to synergistic effects or a broader spectrum of activity.

Proposed Experimental Workflows for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a systematic experimental approach is necessary. The following protocols outline key experiments for investigating the anti-inflammatory, antineoplastic, and CNS-active potential of this compound.

In Vitro Anti-inflammatory Activity Assessment

Objective: To determine the effect of the compound on the production of inflammatory mediators in a cellular model of inflammation.

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Nitric Oxide (NO) Measurement: Determine the concentration of nitrite in the culture supernatant using the Griess reagent.

-

TNF-α Measurement: Quantify the amount of TNF-α in the culture supernatant using an ELISA kit.

-

Western Blot Analysis: Lyse the cells and perform Western blot analysis to assess the phosphorylation status of IκBα and the nuclear translocation of p65.

Data Presentation:

| Concentration (µM) | NO Production (% of Control) | TNF-α Production (% of Control) |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 |

In Vitro Antineoplastic Activity Assessment

Objective: To evaluate the antiproliferative effects of the compound on cancer cell lines.

Protocol:

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer) in appropriate media.

-

Proliferation Assay: Seed cells in 96-well plates and treat with a range of concentrations of the compound for 72 hours. Assess cell viability using the MTT assay.

-

Tubulin Polymerization Assay: Use a commercially available kit to measure the effect of the compound on the in vitro polymerization of purified tubulin.

-

Cell Cycle Analysis: Treat cells with the compound for 24 hours, then fix, stain with propidium iodide, and analyze by flow cytometry to determine the cell cycle distribution.

Data Presentation:

| Cell Line | IC₅₀ (µM) |

| A549 | |

| MDA-MB-231 |

CNS Receptor Binding Assays

Objective: To determine the binding affinity of the compound for key CNS receptors.

Protocol:

-

Receptor Binding Screen: Submit the compound to a commercial or in-house receptor binding panel to assess its affinity for a wide range of CNS targets, including dopamine (D1, D2, D3, D4) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, etc.) receptors.

-

Functional Assays: For any receptors where significant binding is observed, perform functional assays (e.g., cAMP accumulation for GPCRs) to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Visualizing Potential Pathways and Workflows

To further clarify the hypothesized mechanisms and experimental designs, the following diagrams are provided.

Caption: A tiered approach for elucidating the mechanism of action.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Based on the well-documented pharmacological activities of its benzimidazole and piperazine components, it is reasonable to hypothesize that this compound may possess significant anti-inflammatory, antineoplastic, and/or CNS-modulating properties. The experimental workflows detailed in this guide provide a clear and logical path for future research to test these hypotheses and uncover the therapeutic potential of this molecule. Further investigation is warranted to fully characterize its mechanism of action and to determine its potential for development as a novel therapeutic agent.

References

-

ResearchGate. (n.d.). 1st mechanism of action of Mecasin. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Mecasermin?[Link]

-

ResearchGate. (n.d.). 2nd mechanism of action of Mecasin. [Link]

-

PubMed Central. (n.d.). Comparison of anti-inflammatory effects of Mecasin and its constituents on lipopolysaccharide-stimulated BV2 cells. [Link]

-

ResearchGate. (2025, August 9). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H-1-antihistamines for insomnia. [Link]

-

PubMed Central. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. [Link]

-

PubMed Central. (n.d.). Mecasin treatment in patients with amyotrophic lateral sclerosis: study protocol for a randomized controlled trial. [Link]

-

National Institutes of Health. (n.d.). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. [Link]

-

PubMed. (1989, September). Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates. [Link]

-

PubMed. (n.d.). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. [Link]

-

Journal of Drug Delivery and Therapeutics. (2019, August 15). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. [Link]

-

Cuestiones de Fisioterapia. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. [Link]

-

SILAE. (n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. [Link]

-

PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

-

ResearchGate. (n.d.). Synthesis and antifungal activity of 1-alkyl/H-2[4-(alkyl/ aryl-piperazin-1-yl)-methyl]-benzimidazole derivatives. [Link]

-

Royal Society of Chemistry. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link]

-

PubMed. (2004, July 15). Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a Dopaminergic Agent With a Novel Mode of Action for the Potential Treatment of Erectile Dysfunction. [Link]

-

PubMed Central. (2022, January 18). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. [Link]

-

National Institutes of Health. (n.d.). Benzimidazole-2-one: A Novel Anchoring Principle For Antagonizing p53-Mdm2. [Link]

Sources

- 1. This compound 95% | CAS: 1426290-55-2 | AChemBlock [achemblock.com]

- 2. This compound | 1426290-55-2 [sigmaaldrich.cn]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzimidazole-2-one: A Novel Anchoring Principle For Antagonizing p53-Mdm2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a dopaminergic agent with a novel mode of action for the potential treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methyl-2-piperazin-1-yl-1H-benzimidazole (CAS 1426290-55-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole-Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry

The fusion of a benzimidazole ring system with a piperazine moiety has given rise to a class of compounds with remarkable pharmacological diversity and significance in drug discovery. Benzimidazole, a bicyclic heterocycle, is isosteric to purine and is a core component of essential biomolecules like Vitamin B12. This structural feature allows it to interact with a wide array of biological targets. The incorporation of a piperazine ring, a common pharmacophore, often enhances aqueous solubility and bioavailability, making it a valuable building block in the design of novel therapeutics. Compounds featuring this combined scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This guide provides a detailed technical overview of a specific member of this class, 1-Methyl-2-piperazin-1-yl-1H-benzimidazole (dihydrochloride form under CAS 1426290-55-2), focusing on its structure, properties, synthesis, and potential pharmacological relevance.

Physicochemical Properties and Structural Elucidation

1-Methyl-2-piperazin-1-yl-1H-benzimidazole is a small molecule with the molecular formula C12H16N4 for the free base. The dihydrochloride salt, corresponding to CAS number 1426290-55-2, has the molecular formula C12H18Cl2N4 and a molecular weight of approximately 289.21 g/mol .

Structural Formula:

Caption: 2D chemical structure of 1-Methyl-2-piperazin-1-yl-1H-benzimidazole.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1426290-55-2 | [3] |

| Molecular Formula | C12H18Cl2N4 (dihydrochloride) | [3] |

| Molecular Weight | 289.21 g/mol (dihydrochloride) | [3] |

| IUPAC Name | 1-methyl-2-(piperazin-1-yl)-1h-benzo[d]imidazole dihydrochloride | [3] |

| Purity | Typically ≥95% | [3] |

Synthesis and Manufacturing

Proposed Synthetic Pathway:

A likely synthetic strategy involves the reaction of N-methyl-benzene-1,2-diamine with a piperazine-containing carbonyl or thiocarbonyl compound, or a precursor thereof. An alternative and widely used method is the reaction of an activated 2-substituted benzimidazole with piperazine.

Caption: Proposed synthetic workflow for 1-Methyl-2-piperazin-1-yl-1H-benzimidazole.

Exemplary Experimental Protocol:

Step 1: Synthesis of 2-Chloro-1-methyl-1H-benzimidazole (Intermediate)

-

To a stirred solution of N-methyl-benzene-1,2-diamine in a suitable aprotic solvent (e.g., toluene), add an equimolar amount of a phosgene equivalent (e.g., triphosgene) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-1-methyl-1H-benzimidazole.

-

Purify the intermediate by column chromatography on silica gel.

Step 2: Synthesis of 1-Methyl-2-piperazin-1-yl-1H-benzimidazole (Final Product)

-

Dissolve the purified 2-chloro-1-methyl-1H-benzimidazole in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add an excess of piperazine (approximately 2-3 equivalents) to the solution.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to afford the pure 1-Methyl-2-piperazin-1-yl-1H-benzimidazole.

-

The dihydrochloride salt can be prepared by treating a solution of the free base in a suitable solvent (e.g., ethanol or isopropanol) with a stoichiometric amount of hydrochloric acid.

Potential Biological Activities and Mechanism of Action

The benzimidazole-piperazine scaffold is a versatile pharmacophore, and compounds with this core structure have been investigated for a wide range of therapeutic applications. While specific biological data for CAS 1426290-55-2 is not extensively published, the structural motifs suggest several potential mechanisms of action based on related compounds.

Anticancer Potential:

Many benzimidazole derivatives exhibit potent anticancer activity through various mechanisms. One of the most well-documented is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[4] Additionally, some benzimidazole-piperazine compounds have been shown to act as topoisomerase inhibitors, interfering with DNA replication and repair in cancer cells.

Caption: Potential anticancer mechanisms of action for benzimidazole-piperazine derivatives.

Anti-inflammatory and Antimicrobial Activities:

Derivatives of benzimidazole have also been explored for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[6] Furthermore, the benzimidazole nucleus is present in several commercially available antifungal and anthelmintic drugs, suggesting that 1-Methyl-2-piperazin-1-yl-1H-benzimidazole could possess antimicrobial activity.[5]

Analytical Characterization

The structural confirmation and purity assessment of 1-Methyl-2-piperazin-1-yl-1H-benzimidazole would be conducted using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be employed to confirm the chemical structure by identifying the characteristic chemical shifts and coupling patterns of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the synthesized compound.

Conclusion

1-Methyl-2-piperazin-1-yl-1H-benzimidazole, belonging to the pharmacologically significant class of benzimidazole-piperazine derivatives, holds potential for further investigation in drug discovery and development. Its synthesis can be achieved through established chemical methodologies, and its structure suggests a range of possible biological activities, particularly in the area of oncology. This technical guide provides a foundational understanding of this compound for researchers and scientists, encouraging further exploration of its therapeutic potential.

References

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

- United States P

- Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. NIH.

- General pharmacology of 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate.

- Alkyl-and piperidine-substituted benzimidazole derivatives.

- Novel benzimidazole derivative, process for the preparation thereof and pharmaceutical composition.

- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-inflammatory Agents. Journal of Drug Delivery and Therapeutics.

- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.

- Process for the preparation of 1H-benzimidazoles.

- Benzo[D]imidazole derivatives of piperidine and piperazine.

- Synthesis and antifungal activity of 1-alkyl/H-2[4-(alkyl/ aryl-piperazin-1-yl)-methyl]-benzimidazole derivatives.

- Synthesis of a neurostimulative piperazine.

- Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry.

- Synthetic and Biological Aspects of Benzimidazole Deriv

- 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride. Advanced ChemBlocks.

- 1-substituted-2-(piperazinyl or homopiperazinyl)-benzimidazole compounds and pharmaceutical composition.

- New 1-phenylmethyl benzimidazole piperazine derivatives.

- Process for the preparation of benzimidazole derivatives and salts thereof.

- Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)

- 1-(1-methyl-1H-imidazol-2-yl)piperazine | RUO. Benchchem.

- 1-methyl-1h-benzimidazole-2-thiol (C8H8N2S). PubChemLite.

- 1-Methyl-1H-benzimidazole-2-thiol | C8H8N2S | CID 1522244. PubChem.

Sources

- 1. data.epo.org [data.epo.org]

- 2. cbijournal.com [cbijournal.com]

- 3. This compound 95% | CAS: 1426290-55-2 | AChemBlock [achemblock.com]

- 4. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jddtonline.info [jddtonline.info]

An In-Depth Technical Guide to 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole Dihydrochloride and its Analogs: Synthesis, Pharmacology, and Experimental Protocols

This guide provides a comprehensive technical overview of 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole dihydrochloride, a heterocyclic compound belonging to the versatile benzimidazole class. Given the limited direct literature on this specific molecule, this document synthesizes information from closely related 2-(piperazin-1-yl)-1H-benzo[d]imidazole derivatives to provide a robust framework for researchers, scientists, and drug development professionals. The principles, protocols, and potential applications discussed herein are grounded in the established chemistry and pharmacology of this important structural motif.

Introduction: The Benzimidazole-Piperazine Scaffold

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Its structural similarity to purine bases allows it to interact with various biological targets. When combined with a piperazine ring at the 2-position, the resulting 2-(piperazin-1-yl)-1H-benzo[d]imidazole core exhibits a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The methyl group at the 1-position and the dihydrochloride salt form of the topic compound are modifications aimed at modulating its physicochemical properties, such as solubility and bioavailability.

Compound Profile:

| Property | Value |

| IUPAC Name | 1-methyl-2-(piperazin-1-yl)-1h-benzo[d]imidazole dihydrochloride |

| Synonyms | 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole dihydrochloride |

| CAS Number | 1426290-55-2 |

| Molecular Formula | C₁₂H₁₈Cl₂N₄ |

| Molecular Weight | 289.21 g/mol |

| Physical Form | Solid |

Synthesis and Characterization

The synthesis of 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole dihydrochloride can be approached through a multi-step process, leveraging established methodologies for benzimidazole ring formation and subsequent N-alkylation.

Synthetic Pathway

A logical synthetic route involves the initial construction of the 2-(piperazin-1-yl)-1H-benzo[d]imidazole core, followed by methylation of the benzimidazole nitrogen and subsequent conversion to the dihydrochloride salt.

Caption: Proposed synthetic pathway for 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole dihydrochloride.

Experimental Protocol: Synthesis of the Benzimidazole Core

This protocol is adapted from general methods for the synthesis of 2-substituted benzimidazoles.

Step 1: Condensation to form 2-(piperazin-1-yl)-1H-benzo[d]imidazole

-

In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and a suitable piperazine precursor, such as piperazine-1-carbothioamide or a related activated piperazine species (1-1.2 equivalents).

-

Add a suitable solvent, such as ethanol or dimethylformamide (DMF).

-

For condensation with a carboxylic acid or its derivative, an acid catalyst like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) may be required.

-

Heat the reaction mixture under reflux for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. If PPA is used, pour the mixture into ice-cold water and neutralize with a base (e.g., 10% NaOH) to precipitate the product.

-

Collect the crude product by vacuum filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-(piperazin-1-yl)-1H-benzo[d]imidazole.

Experimental Protocol: N-Methylation and Salt Formation

Step 2: N-Methylation

-

Suspend 2-(piperazin-1-yl)-1H-benzo[d]imidazole (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add a base, such as potassium hydroxide (1.1 equivalents), to the suspension.

-

Add methyl iodide (1.1 equivalents) dropwise to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.[1]

-

After completion, cool the reaction mixture and extract the product with a suitable organic solvent like chloroform.[1]

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole.

-

Purify the product by column chromatography on silica gel.

Step 3: Dihydrochloride Salt Formation

-

Dissolve the purified 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

-

Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a solution of HCl in a suitable solvent (e.g., ethereal HCl) dropwise until precipitation is complete.

-

Collect the precipitate by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole dihydrochloride as a solid.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the position of the methyl group and the integration of protons.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Pharmacological Profile and Mechanism of Action (Inferred)

Anticancer Activity

Many benzimidazole-piperazine hybrids have demonstrated significant antiproliferative effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key cellular processes.

Potential Molecular Targets and Signaling Pathways:

-

Tubulin Polymerization Inhibition: A well-established mechanism for many benzimidazole derivatives is the disruption of microtubule dynamics by binding to tubulin. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Kinase Inhibition: The benzimidazole scaffold is a common feature in many kinase inhibitors. These compounds can target a variety of kinases involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) and intracellular signaling kinases (e.g., MAPKs).

-

Topoisomerase Inhibition: Some benzimidazole derivatives have been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.

Caption: Inferred anticancer mechanisms of action for 2-(piperazin-1-yl)-1H-benzo[d]imidazole derivatives.

Anti-inflammatory Activity

Certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, structurally related to the piperazine analogs, have shown potent anti-inflammatory effects. The mechanism likely involves the modulation of inflammatory signaling pathways.

Potential Molecular Targets and Signaling Pathways:

-

NF-κB Pathway Inhibition: These compounds may inhibit the activation of the NF-κB transcription factor, a key regulator of the inflammatory response. This can be achieved by preventing the phosphorylation and degradation of its inhibitor, IκBα.

-

Cytokine Production Inhibition: By modulating inflammatory pathways, these derivatives can reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO).

Pharmacokinetics (General Considerations)

The pharmacokinetic properties of benzimidazole derivatives can be variable. They are often subject to first-pass metabolism in the liver, which can lead to the formation of both active and inactive metabolites. The bioavailability of benzimidazoles can be low, and they may exhibit binding to plasma proteins. The introduction of the 1-methyl-2-(piperazin-1-yl) moiety is intended to improve these pharmacokinetic parameters.[2][3]

In Vitro Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the potential biological activities of 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole dihydrochloride.

Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole dihydrochloride (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and an untreated control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

-

Purified recombinant kinase enzyme

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole dihydrochloride (test compound)

-

Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

-

Kinase Reaction: In each well of the plate, add the kinase, its substrate, and the test compound at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. Include a "no kinase" control and a "no compound" (vehicle) control.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

ATP Detection: Stop the kinase reaction and measure the remaining ATP using the luminescence-based detection reagent according to the manufacturer's protocol. This typically involves a two-step process: first, the remaining ATP is depleted, and then the amount of ADP produced is converted back to ATP, which is then used by luciferase to generate a luminescent signal.

-

Luminescence Measurement: Read the luminescent signal using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Conclusion and Future Directions

1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole dihydrochloride belongs to a class of compounds with significant therapeutic potential, particularly in the areas of oncology and inflammation. While direct experimental data on this specific molecule is sparse, the established pharmacology of its analogs provides a strong rationale for its investigation. The synthetic and experimental protocols detailed in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this and related compounds.

Future research should focus on elucidating the specific molecular targets and mechanisms of action of 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole dihydrochloride. In vivo studies to assess its efficacy, pharmacokinetics, and toxicity are essential next steps in evaluating its potential as a therapeutic agent. The continued exploration of the benzimidazole-piperazine scaffold is a promising avenue for the discovery of novel and effective drugs.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

-

In vitro kinase assay. Protocols.io. Available from: [Link]

-

Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. National Center for Biotechnology Information. Available from: [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. National Center for Biotechnology Information. Available from: [Link]

-

ACMD report – A review of the evidence on the use and harms of 2-benzyl benzimidazole ('nitazene') and piperidine benzimidazolone ('brorphine-like') opioids. GOV.UK. Available from: [Link]

-

[Pharmacokinetics of benzimidazole derivatives]. National Center for Biotechnology Information. Available from: [Link]

-

Pharmacokinetic of benzimidazole derivatives. Voprosy Meditsinskoi Khimii. Available from: [Link]

-

Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-inflammatory Agents. Journal of Drug Delivery and Therapeutics. Available from: [Link]

-

New 2-piperazinylbenzimidazole derivatives as 5-HT3 antagonists. Synthesis and pharmacological evaluation. National Center for Biotechnology Information. Available from: [Link]

-

Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. National Center for Biotechnology Information. Available from: [Link]

-

Pharmacokinetics and drug-like characteristics of Benzimidazole derivatives. ResearchGate. Available from: [Link]

-

Synthesis of 1-methyl-benzimidazole. PrepChem.com. Available from: [Link]

-

In vitro validation of protein kinase inhibition by benzimidazole... ResearchGate. Available from: [Link]

-

Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. Semantic Scholar. Available from: [Link]

-

Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. National Center for Biotechnology Information. Available from: [Link]

-

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. De Gruyter. Available from: [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available from: [Link]

-

Apoptotic Effect of Novel Benzimidazole Derivatives Bearing Pyridyl/Pyrimidinyl Piperazine Moiety. ResearchGate. Available from: [Link]

-

Benzimidazole and piperazine based hybrids as anti‐plasmodial/anti‐malarial agents. ResearchGate. Available from: [Link]

-

Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. National Center for Biotechnology Information. Available from: [Link]

-

Benzimidazole derivatives incorporating piperazine. ResearchGate. Available from: [Link]

Sources

1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride solubility and stability

An In-depth Technical Guide on the Solubility and Stability of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic compound featuring a benzimidazole core, a widely recognized pharmacophore in medicinal chemistry, linked to a piperazine moiety.[1][2] The dihydrochloride salt form of this molecule suggests its intended application in aqueous systems, common in pharmaceutical formulations. For researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of this active pharmaceutical ingredient (API) is not merely a regulatory requirement but a fundamental necessity for developing safe, effective, and reliable drug products.

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound. It delves into the theoretical principles governing its solubility and stability, offers detailed, field-proven experimental protocols for their evaluation, and discusses the key factors that can influence these characteristics. The methodologies and insights presented herein are grounded in established scientific principles and regulatory guidelines to ensure a robust and logical approach to compound characterization.

Part 1: Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and manufacturability. The molecular structure of this compound presents several features that collectively dictate its solubility in various solvent systems.

1.1 Theoretical Considerations: A Structure-Based Assessment

The solubility of a compound is a function of the interplay between the solute and the solvent. The key structural components of our target molecule are:

-

Benzimidazole Core: This fused aromatic heterocyclic system is generally planar and has limited water solubility but is soluble in many organic solvents.[3][4]

-

Piperazine Ring: This is a basic, non-aromatic heterocycle. In its unprotonated form, it can act as a hydrogen bond acceptor.

-

Methyl Group: The N-methyl group on the benzimidazole ring slightly increases the lipophilicity of the molecule.

-

Dihydrochloride Salt: The presence of two hydrochloride salts dramatically increases the aqueous solubility. The two basic nitrogen atoms of the piperazine ring are likely protonated, forming a dicationic species that readily interacts with polar solvents like water.

Based on these features, a varied solubility profile can be anticipated.[5] The dihydrochloride salt form will dominate its behavior in aqueous media, while the organic backbone will govern its solubility in less polar environments.

Caption: Key structural features influencing solubility.

1.2 Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in a range of common solvents. These predictions are based on the general principles of "like dissolves like" and the known solubility characteristics of benzimidazole and piperazine derivatives.[5][6]

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Aqueous Buffer | pH 4.5 Acetate Buffer | High | The compound is a dihydrochloride salt of a weak base and will be fully ionized and highly soluble in acidic to neutral aqueous solutions.[1] |

| Polar Protic | Methanol, Ethanol | High | The polar hydroxyl group of alcohols can hydrogen bond with the protonated nitrogens and the benzimidazole ring. Benzimidazoles are generally soluble in alcohols.[3][5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of DMSO can effectively solvate the ionic salt form of the compound. |

| Polar Aprotic | Acetonitrile | Low to Moderate | Acetonitrile is less polar than DMSO and may be less effective at solvating the charged species. |

| Non-Polar | Hexane, Toluene | Low / Insoluble | The high polarity of the dihydrochloride salt makes it incompatible with non-polar hydrocarbon solvents.[5] |

1.3 Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a robust method for quantifying the solubility of the compound, which is a cornerstone for pre-formulation studies.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials & Equipment:

-

This compound

-

Selected solvents (e.g., water, pH buffers, methanol)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column (e.g., C18) and detector (UV)

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials, ensuring a significant amount of undissolved solid will remain at equilibrium.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials to further separate the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a clear aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles. Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated stability-indicating HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility (e.g., in mg/mL) by multiplying the measured concentration by the dilution factor.

Caption: Experimental workflow for solubility determination.

Part 2: Stability Profile

Stability testing is a critical component of drug development, providing essential information on how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[7]

2.1 Theoretical Considerations: Potential Degradation Pathways

The structure of this compound contains several functional groups susceptible to degradation:

-

Hydrolysis: While the benzimidazole ring itself is generally stable, the linkages to the piperazine ring could be susceptible to hydrolysis under extreme pH and high-temperature conditions.

-

Oxidation: The nitrogen atoms in both the piperazine and benzimidazole rings are potential sites for oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[8] This could lead to the formation of N-oxides or other oxidative degradation products.

-

Photodegradation: Aromatic systems like benzimidazole can absorb UV radiation, potentially leading to photolytic degradation.[9] Photostability testing is therefore crucial.

-

Thermal Degradation: At elevated temperatures, molecules containing piperazine can undergo complex degradation reactions, including ring-opening.[10][11]

Caption: Potential degradation pathways for the molecule.

2.2 Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[12][13] These studies are also fundamental for developing and validating stability-indicating analytical methods.[12] The following table and protocols outline typical stress conditions based on ICH guidelines.[7][14]

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60-80 °C) | To assess stability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH, heated (e.g., 60-80 °C) | To assess stability in alkaline environments. |

| Neutral Hydrolysis | Water, heated (e.g., 60-80 °C) | To evaluate the effect of heat in an aqueous solution. |

| Oxidation | 3% H₂O₂, room temperature or heated | To identify potential oxidative degradation products.[12] |

| Photostability | ICH-compliant photostability chamber (UV/Vis light) | To determine light sensitivity.[9][14] |

| Thermal (Solid) | Dry heat (e.g., 10°C above accelerated temp) | To assess the stability of the solid form at elevated temperatures.[14] |

General Protocol for Forced Degradation:

-

Sample Preparation: Prepare stock solutions of the API in a suitable solvent. For hydrolysis and oxidation studies, dilute the stock with the stress agent (e.g., 0.1 M HCl, 3% H₂O₂) to a final concentration suitable for analysis. For solid-state studies, place a known amount of the solid API in a vial.

-

Stress Application: Expose the samples to the specified conditions for a defined period. It is advisable to sample at multiple time points to track the degradation over time. The goal is to achieve 5-20% degradation to ensure that secondary degradation products are not predominant.

-

Neutralization/Quenching: After the stress period, neutralize the acidic and basic samples. Quench oxidative reactions if necessary.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating method (e.g., HPLC-UV/PDA, LC-MS).

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. Perform a mass balance calculation to ensure that the decrease in the main peak corresponds to the increase in impurity peaks.

2.3 Long-Term and Accelerated Stability Testing

The purpose of formal stability testing is to establish a re-test period for the API and recommend storage conditions.[15] These studies must be conducted on at least three primary batches in the proposed container closure system.[15]

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15] |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months | Minimum of three time points, including initial and final (e.g., 0, 3, 6 months).[15] |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months | Minimum of three time points, including initial and final (e.g., 0, 3, 6 months).[15][16] |

Note: Intermediate testing is required if a significant change occurs during accelerated testing. A "significant change" for an API is defined as a failure to meet its specification.[7][14]

2.4 Recommended Analytical Methods

A stability-indicating analytical method is one that can accurately measure the active ingredient without interference from degradation products, process impurities, or other potential components.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability testing. A reversed-phase HPLC method with a C18 column and a UV/Photodiode Array (PDA) detector is typically the starting point for method development. The PDA detector is crucial as it provides spectral information that can help determine peak purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is indispensable for identifying the structures of unknown degradation products observed during forced degradation studies.[12]

-

Gas Chromatography (GC): While less common for non-volatile salts, GC could be used to detect volatile impurities or degradation products if derivatization is performed.[17]

References

- An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Deriv

- An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents - Benchchem.

- Thermal degradation of piperazine and its structural analogs - ResearchG

- Stability of Synthetic Piperazines in Human Whole Blood - PubMed.

- Benzimidazole deriv

- Benzimidazole | C7H6N2 | CID 5798 - PubChem.

- Photodegradation Pattern of Benzimidazole Anthelmintics - ResearchG

- Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotin

- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.

- Stability Testing of Active Pharmaceutical Ingredients - BOC Sciences.

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene - ACS Public

- Solubility of Benzimidazoles in Alcohols - ResearchG

- Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority.

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.

- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research.

- Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry.

- Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds - Benchchem.

- Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - NIH.

- (PDF)

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. fdaghana.gov.gh [fdaghana.gov.gh]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. biomedres.us [biomedres.us]

- 13. ajrconline.org [ajrconline.org]

- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 15. edaegypt.gov.eg [edaegypt.gov.eg]

- 16. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Pharmacological Profile of Benzimidazole-Piperazine Derivatives

An In-Depth Technical Guide:

Introduction: The Benzimidazole-Piperazine Scaffold as a Privileged Core in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge in compounds targeting a wide array of biological systems. These are termed "privileged structures" due to their inherent ability to bind to multiple, diverse receptors with high affinity. The hybrid structure formed by the fusion of a benzimidazole nucleus and a piperazine moiety is a quintessential example of such a scaffold.[1][2] Benzimidazole, a bicyclic aromatic compound, is isosteric to naturally occurring purines, allowing it to interact with a multitude of biological targets through mechanisms like hydrogen bonding and π–π stacking.[1][3] The piperazine ring, a versatile six-membered heterocycle, is a common element in many biologically active compounds, often improving pharmacokinetic properties and providing a key interaction point for receptor binding.[4][5]

The combination of these two pharmacophores has yielded a rich chemical space of derivatives with a remarkably broad spectrum of pharmacological activities.[2][3] These activities range from anticancer and antimicrobial to antipsychotic and antihistaminic effects.[3][6][7][8] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the pharmacological profile of benzimidazole-piperazine derivatives. We will delve into their synthesis, dissect their mechanisms of action across different therapeutic areas, analyze structure-activity relationships (SAR), and provide validated experimental protocols for their evaluation.

Chapter 1: Synthesis and Chemical Space

The versatility of the benzimidazole-piperazine scaffold stems from the accessibility of its synthesis, which allows for systematic structural modifications. The most prevalent strategy involves a multi-step approach that first constructs the benzimidazole core, followed by the introduction of the piperazine moiety.

A common route to the benzimidazole ring is the condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivative, a method that offers broad functional group tolerance.[4][9] The piperazine fragment is typically introduced at the C-2 position of the benzimidazole ring.[10] For instance, a starting benzimidazole sulfonic acid can be reacted with a substituted piperazine by heating, yielding the final hybrid molecule.[10]

Caption: General Synthetic Workflow for Benzimidazole-Piperazine Derivatives.

This modular synthesis allows for extensive exploration of the structure-activity relationship (SAR). Key points of diversification include substitutions on the benzimidazole ring (N1, C5, C6 positions) and modifications of the substituent on the distal nitrogen of the piperazine ring, which significantly influence the resulting pharmacological profile.[11][12]

Chapter 2: Potent Anticancer Activity

One of the most extensively studied therapeutic areas for benzimidazole-piperazine derivatives is oncology.[13][14] The rationale for their development is multifaceted, partly stemming from the successful repurposing of benzimidazole-based anthelmintic drugs which demonstrated unexpected antitumor activity.[10] These compounds exert their effects through several distinct mechanisms, primarily by disrupting microtubule dynamics and inducing programmed cell death.

Mechanism of Action 1: Tubulin Polymerization Inhibition

A primary mechanism by which these derivatives exhibit anticancer properties is through interference with tubulin polymerization.[10][15] Tubulin is the protein subunit of microtubules, which are critical for mitotic spindle formation during cell division. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest and subsequent cell death.[10]

Caption: Mechanism of Tubulin Polymerization Inhibition.

Mechanism of Action 2: Induction of Apoptosis

Beyond mitotic catastrophe, many benzimidazole-piperazine hybrids directly trigger apoptotic pathways in cancer cells.[16] This has been demonstrated through the observation of key apoptotic markers. For instance, treatment of cancer cells with these compounds leads to the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) and the activation of executioner caspases like caspase 7.[16] These events are hallmarks of apoptosis and confirm that the cytotoxic activities are mediated through programmed cell death.[16]

Structure-Activity Relationship (SAR) Insights

-

Substitution on Piperazine: The nature of the substituent on the piperazine ring is critical. For example, a 4-chloro substituted phenyl group on the piperazine moiety was found to have superior anthelmintic and anticancer activity compared to a 4-methylphenyl substitution.[10]

-

Substitution on Benzimidazole: Modifications at the C5 position of the benzimidazole ring can also enhance antineoplastic activity.[17]

-

Linker: The presence and nature of a linker between the two heterocyclic systems can modulate activity.[17][18]

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative benzimidazole-piperazine derivatives against various human cancer cell lines.

| Compound ID | Substitution | Target Cell Line | IC₅₀ Value | Reference |

| 6b | Varies | MCF-7 (Breast) | 0.3 ± 0.01 µg/mL | [6] |

| 6c | Varies | HCT-116 (Colon) | 0.06 ± 0.001 µg/mL | [6] |

| 7i | 4-chloro analogue | MCF-7 (Breast) | 0.119 ± 0.58 µM | [6] |

| 9f | 4-(trifluoromethyl)benzyl | MDA-MB-231 (Breast) | Not specified, "outstanding" | [6] |

| 17 | Varies | A549 (Lung) | 5.4 µM | [16] |

| 17 | Varies | MCF-7 (Breast) | 4.2 µM | [16] |

| 7c | 4-chlorophenylpiperazine | MDA-MB-231 (Breast) | < 34 µM (Lower than control) | [10] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effect of compounds on cancer cell lines, as referenced in the evaluation of these derivatives.[10]

-

Cell Culture: Plate human cancer cells (e.g., MDA-MB-231, U-87 MG) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare stock solutions of the benzimidazole-piperazine derivatives in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations (e.g., 0.5–60 μM).

-

Treatment: Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Albendazole).

-

Incubation: Incubate the treated cells for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale here is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Chapter 3: Broad-Spectrum Antimicrobial Properties

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[4] Benzimidazole-piperazine derivatives have emerged as a promising class of compounds with significant activity against a range of microbial pathogens.[7][19]

Spectrum of Activity